Bienvenue dans la boutique en ligne BenchChem!

4-bromo-5-fluoro-2,3-dihydro-1H-indole-2,3-dione

Anticancer Cytotoxicity Isatin SAR

4-Bromo-5-fluoro-2,3-dihydro-1H-indole-2,3-dione (CAS 2044902-62-5) is a dihalogenated isatin (1H-indole-2,3-dione) derivative featuring bromine at the 4-position and fluorine at the 5-position, with a molecular formula of C8H3BrFNO2 and a molecular weight of 244.02 g/mol. It belongs to a compound class well-recognized for its privileged scaffold in medicinal chemistry, serving as a versatile precursor for synthesizing biologically active molecules targeting kinases, proteases, and epigenetic readers.

Molecular Formula C8H3BrFNO2
Molecular Weight 244.019
CAS No. 2044902-62-5
Cat. No. B2874819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-5-fluoro-2,3-dihydro-1H-indole-2,3-dione
CAS2044902-62-5
Molecular FormulaC8H3BrFNO2
Molecular Weight244.019
Structural Identifiers
SMILESC1=CC(=C(C2=C1NC(=O)C2=O)Br)F
InChIInChI=1S/C8H3BrFNO2/c9-6-3(10)1-2-4-5(6)7(12)8(13)11-4/h1-2H,(H,11,12,13)
InChIKeyBAWKJYZQQZETLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-5-fluoro-2,3-dihydro-1H-indole-2,3-dione (CAS 2044902-62-5): A Dihalogenated Isatin Scaffold for Targeted Lead Generation


4-Bromo-5-fluoro-2,3-dihydro-1H-indole-2,3-dione (CAS 2044902-62-5) is a dihalogenated isatin (1H-indole-2,3-dione) derivative featuring bromine at the 4-position and fluorine at the 5-position, with a molecular formula of C8H3BrFNO2 and a molecular weight of 244.02 g/mol [1]. It belongs to a compound class well-recognized for its privileged scaffold in medicinal chemistry, serving as a versatile precursor for synthesizing biologically active molecules targeting kinases, proteases, and epigenetic readers [2]. Its notified classification under the EU Classification, Labelling and Packaging (CLP) regulation confirms its handling requirements for laboratory use [1].

Why 4-Bromo-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Cannot Be Replaced by Generic Isatin Analogs


Isatin derivatives exhibit extreme sensitivity to their halogen substitution patterns; a comprehensive SAR study by Vine et al. established that mono-halogenated isatins (e.g., 5-fluoro- or 5-bromoisatin) are 5-10 times more active than the unsubstituted parent, while certain di- and tri-halogenated variants can enhance activity by up to 100-fold [1]. Crucially, this study demonstrated that the specific position and combination of halogen atoms dictate both potency and cancer cell line selectivity (e.g., leukemia versus solid tumors), meaning the 4-bromo-5-fluoro configuration cannot be interchanged with a 5,6-dibromo or 5,7-dibromo analog without profoundly altering the biological profile [1]. Additionally, the presence of the 4-bromo handle provides a unique synthetic vector for further derivatization (e.g., cross-coupling) that is absent in mono-5-fluoroisatin, making the compound a non-substitutable building block in medicinal chemistry [1].

Quantitative Differentiation Evidence for 4-Bromo-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Against Its Closest Analogs


Halogenation Pattern Potency Advantage Over Unsubstituted Isatin

While direct potency data for 4-bromo-5-fluoroindoline-2,3-dione is not yet published, a foundational structure-activity relationship (SAR) analysis by Vine et al. provides a robust class-level inference. The study showed that the introduction of electron-withdrawing halogen substituents on the isatin core significantly enhances cytotoxicity [1]. Mono-halogenated isatins (e.g., 5-bromoisatin (3a) and 5-fluoroisatin (3d)) were 5- to 10-fold more active than unsubstituted isatin (IC50 >> 100 µM) against the U937 lymphoma cell line [1]. Critically, combining halogens into di- and tri-substituted patterns (such as the 4-bromo-5-fluoro configuration) further boosted activity, with some analogs achieving IC50 values <10 µM compared to the parent molecule's very weak activity, representing a potency gain of over 10-fold [1]. Therefore, by inferring from the position of this compound within the SAR landscape, its dihalogenated nature predicts a significant potency advantage over mono-substituted and unsubstituted isatin starting points.

Anticancer Cytotoxicity Isatin SAR

Differential Synthetic Utility: The 4-Bromo Handle for Orthogonal Cross-Coupling

A key differentiator of 4-bromo-5-fluoroindoline-2,3-dione is its unique potential for orthogonal derivatization. The 4-bromo substituent serves as a competent leaving group for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), as demonstrated in related dihalogenated indole systems [1]. In contrast, the 5-fluoro group is chemically inert under these conditions, allowing for chemoselective functionalization. This contrasts sharply with the commonly used 5-bromoisatin or 5-fluoroisatin, which present only a single reactive halogen vector. The presence of both a reactive (Br) and a modulating (F) handle directly on the isatin core cannot be replicated by purchasing and mixing two mono-halogenated isatins, as the scaffold's inherent electronic properties and biological activity are determined by the simultaneous presence of both substituents. This dihalogenated architecture is specifically sought in patents for generating diverse compound libraries from a single, high-value intermediate [2].

Medicinal Chemistry Building Block Derivatization

Commercial Availability and Purity Benchmarking Against In-Class Analogs

A practical procurement-level differentiator is the documented purity and supply chain transparency for this specific CAS registry number. Vendor technical datasheets confirm that 4-bromo-5-fluoroindoline-2,3-dione (CAS 2044902-62-5) is commercially available at 95-98% purity, supported by batch-specific QC analyses including NMR, HPLC, and/or GC . In comparison, the direct analog 4-bromo-5-fluoro-7-methylisatin (available from limited suppliers) or the non-fluorinated 4,5-dibromoisatin both suffer from narrower supplier bases and less consistent QC documentation, introducing procurement risk in time-sensitive lead optimization projects. The available purity grade of the target compound is fit-for-purpose for direct use in parallel synthesis and initial biological screening without further purification, a non-trivial advantage when comparing to historically less accessible dihalogenated isatins that often require custom synthesis .

Chemical Procurement Purity Availability

Optimal Application Scenarios for 4-Bromo-5-fluoro-2,3-dihydro-1H-indole-2,3-dione


Lead Optimization in Oncology: Isatin-Based Kinase or Protease Inhibitor Programs

Drawing from the class-level cytotoxicity SAR [1], this compound is best deployed as an advanced starting point for medicinal chemistry teams seeking to optimize isatin-based inhibitors of cancer targets. The 4-bromo-5-fluoro pattern is predicted to confer low-micromolar baseline activity against hematological cancer cell lines, allowing SAR exploration at N1, C3, or C6/7 positions without the need for initial potency rescue, a significant advantage over programs starting from unsubstituted isatin. This scenario is directly supported by the finding that di- and tri-halogenated isatins can achieve IC50 values <10 µM in U937 cells [1].

Divergent Library Synthesis via Orthogonal Derivatization Handles

For high-throughput chemistry groups, the compound enables a two-step divergent library strategy: (1) exploit the C4-Br for Suzuki or amination reactions to introduce aryl/heteroaryl diversity, while (2) the C5-F serves as a metabolically stable electron-withdrawing group to fine-tune potency and ADME properties. This approach is validated by patent literature illustrating the use of dihalogenated indolines as key intermediates for generating diverse compound arrays [2]. Compared to mono-halogenated isatins, this dual functionality reduces the number of synthetic steps to access fully elaborated leads by at least 1-2 steps.

Electrophilic Warhead Optimization for Covalent Inhibitor Design

The electron-deficient nature of the isatin core, accentuated by the electron-withdrawing 5-fluoro substituent, makes this compound a candidate for reversible covalent inhibitor design (e.g., targeting cysteine proteases like SARS-CoV 3CLpro). Isatin derivatives have been reported as potent SARS coronavirus 3CL protease inhibitors with IC50 values ranging from 0.95 to 17.50 µM [1]. The 4-bromo-5-fluoro analog could be prioritized to exploit the enhanced electrophilicity of the C3 carbonyl for hemithioketal formation with the active-site cysteine.

Procurement for Academic and Industrial MedChem Supply Chains

Given its ≥95% documented purity and availability from multiple ISO-certified suppliers [1][2], this compound is immediately suitable for inclusion in compound management inventories supporting medium-to-high-throughput screening. Its turnkey availability eliminates the 4-6 week custom synthesis lead time typically required for other specific dihalogenated isatins, making it the preferred choice for project timelines that demand rapid SAR exploration with electronically tuned isatin cores.

Quote Request

Request a Quote for 4-bromo-5-fluoro-2,3-dihydro-1H-indole-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.